2-(Nitrométhylène)imidazolidine

Vue d'ensemble

Description

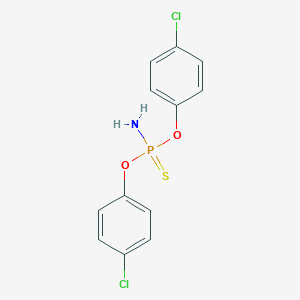

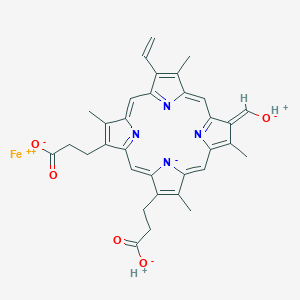

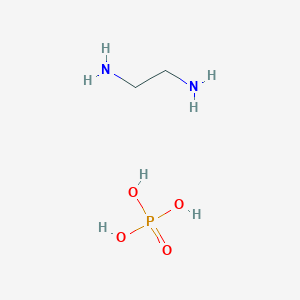

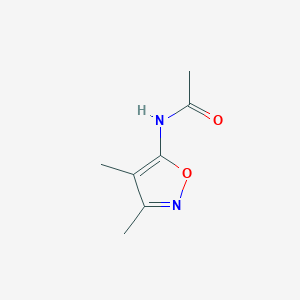

2-(Nitromethylene)imidazolidine is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant effective both by contact and oral ingestion. This compound is relatively safe for vertebrates and degrades rapidly in the environment .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary targets of 2-(Nitromethylene)imidazolidine are insect nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

2-(Nitromethylene)imidazolidine interacts with its targets by binding to the nAChRs, leading to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane . This interaction is selective and diverse, contributing to the high affinity of the compound for insect nAChRs .

Biochemical Pathways

This disruption can lead to a variety of downstream effects, including paralysis and death in insects .

Pharmacokinetics

It’s known that the compound is a fast-acting neurotoxicant, effective both by contact or oral ingestion .

Result of Action

The result of 2-(Nitromethylene)imidazolidine’s action is the disruption of normal neuronal signaling in insects, leading to paralysis and death . This makes the compound an effective insecticide .

Action Environment

2-(Nitromethylene)imidazolidine is relatively safe to vertebrates and degrades rapidly in the environment It’s also worth noting that the compound has been used as a corrosion inhibitor, suggesting that its action can be influenced by the chemical environment .

Analyse Biochimique

Biochemical Properties

2-(Nitromethylene)imidazolidine interacts with various biomolecules, particularly the nicotinic acetylcholine receptors (nAChRs) . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane .

Cellular Effects

The effects of 2-(Nitromethylene)imidazolidine on cells are primarily due to its interaction with nAChRs . This interaction influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 2-(Nitromethylene)imidazolidine involves binding interactions with biomolecules, particularly nAChRs . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of 2-(Nitromethylene)imidazolidine change over time in laboratory settings . This compound is known for its stability and rapid degradation in the environment . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Nitromethylene)imidazolidine vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Nitromethylene)imidazolidine involves a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(Nitromethylene)imidazolidine. This process is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell, yielding good to excellent results . Another method involves the reaction of 1,1-dichloro-2-nitroethylene with fatty amines .

Industrial Production Methods: Industrial production methods for 2-(Nitromethylene)imidazolidine are not extensively documented. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial production due to its simplicity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Nitromethylene)imidazolidine undergoes various chemical reactions, including hydroamination and defluorination. For instance, it reacts with α-(trifluoromethyl)styrenes in the presence of DBN at room temperature to form β-trifluoromethyl-β-arylethyl analogues of neonicotinoids .

Common Reagents and Conditions:

Hydroamination: DBN (0.5 equiv.) in CH₃CN at 25°C for 0.5 hours.

Defluorination: NaH as a base at elevated temperatures with prolonged reaction times.

Major Products: The major products formed from these reactions include β-trifluoromethyl-β-arylethyl analogues and γ,γ-difluoro-β-arylallyl analogues of neonicotinoids .

Comparaison Avec Des Composés Similaires

Imidacloprid: A widely used neonicotinoid insecticide that also targets nAChRs.

Acetamiprid: Another neonicotinoid with a similar mode of action.

Nitenpyram: Known for its rapid action against insect pests.

Uniqueness: 2-(Nitromethylene)imidazolidine is unique due to its specific nitromethylene substituent, which enhances its binding affinity with nAChRs and contributes to its rapid degradation in the environment . This makes it an effective and environmentally friendly insecticide compared to other neonicotinoids.

Propriétés

IUPAC Name |

2-(nitromethylidene)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXNZFJZRFHBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159739 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-98-8 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

silane](/img/structure/B87712.png)